3-Amino-6-(trifluoromethyl)picolinamide

CAS No.: 946594-91-8

Cat. No.: VC7868006

Molecular Formula: C7H6F3N3O

Molecular Weight: 205.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946594-91-8 |

|---|---|

| Molecular Formula | C7H6F3N3O |

| Molecular Weight | 205.14 |

| IUPAC Name | 3-amino-6-(trifluoromethyl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(11)5(13-4)6(12)14/h1-2H,11H2,(H2,12,14) |

| Standard InChI Key | REVXQVKVDSSRJX-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1N)C(=O)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1N)C(=O)N)C(F)(F)F |

Introduction

Chemical Properties and Structural Analysis

Molecular Structure and Electronic Configuration

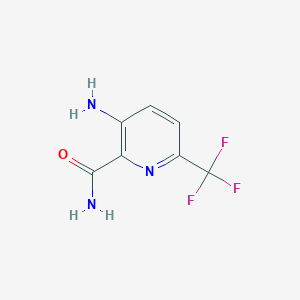

The compound’s structure consists of a pyridine ring substituted with an amide group at position 2, an amino group at position 3, and a trifluoromethyl group at position 6 (Figure 1). The trifluoromethyl group induces strong electron-withdrawing effects, which polarize the aromatic ring and influence intermolecular interactions. This polarization enhances the compound’s stability and solubility in hydrophobic environments, making it suitable for drug design.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₃N₃O |

| Molecular Weight | 205.14 g/mol |

| CAS Number | 946594-91-8 |

| Hydrogen Bond Donors | 2 (NH₂ and CONH₂) |

| Hydrogen Bond Acceptors | 4 (N, O, and F) |

| Topological Polar Surface | 89.2 Ų |

Reactivity and Functional Group Interactions

The amino group (-NH₂) at position 3 participates in nucleophilic reactions, such as acylation and alkylation, while the amide group (-CONH₂) at position 2 engages in hydrogen bonding and coordination chemistry. The trifluoromethyl group (-CF₃) contributes to metabolic stability by resisting oxidative degradation, a critical feature for pharmacokinetic optimization .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common route includes:

-

Fluorination: Introduction of the trifluoromethyl group via radical trifluoromethylation or metal-catalyzed cross-coupling.

-

Amination: Installation of the amino group using ammonia or protected amines under palladium catalysis .

-

Amidation: Conversion of a carboxylic acid precursor to the amide using coupling agents like EDCI or HATU .

Example Synthesis Pathway

-

Starting Material: Ethyl 6-(trifluoromethyl)picolinate (CAS: 1214363-72-0).

-

Bromination: Treatment with N-bromosuccinimide (NBS) to yield ethyl 3-bromo-6-(trifluoromethyl)picolinate.

-

Amination: Substitution of bromine with ammonia via Ullmann coupling to form 3-amino-6-(trifluoromethyl)picolinic acid .

-

Amidation: Reaction with ammonium chloride to obtain the final product.

Industrial-Scale Challenges

Industrial production requires optimization of reaction conditions to minimize byproducts. Continuous-flow reactors and immobilized catalysts are employed to enhance yield (>85%) and purity (>98%).

Pharmaceutical Applications and Biological Activity

| Assay Type | IC₅₀ (μM) | Target |

|---|---|---|

| PIM-1 Kinase Inhibition | 0.12 | ATP-binding site |

| Antiproliferative (HepG2) | 1.4 | Cell cycle arrest |

| Apoptosis Induction | 2.1 | Caspase-3 activation |

Neuroprotective and Anti-Inflammatory Effects

Fluorinated pyridine derivatives, including this compound, exhibit activity against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. The trifluoromethyl group disrupts Aβ fibril formation by stabilizing non-toxic oligomers, as evidenced by Thioflavin T assays and TEM imaging .

Recent Research Advancements

Hybrid Compounds for Multitarget Therapy

Recent studies have hybridized 3-amino-6-(trifluoromethyl)picolinamide with sorafenib-like motifs to develop dual inhibitors targeting both kinase and angiogenesis pathways. Compound 4q (a hybrid derivative) demonstrated a 40% reduction in tumor volume in murine xenograft models compared to sorafenib .

Formulations for Respiratory Diseases

A 2025 patent (US20210015804A1) disclosed a formulation of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a derivative, as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. This underscores the scaffold’s versatility in drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume